Cypromid

Description

Cypromid (chemical name: 3-(4-chloro-2-methylphenoxy)-N,N-dimethylpropanamide) is a selective herbicide primarily used in agricultural settings to control broadleaf weeds and grasses in crops such as cereals and legumes. Its mechanism of action involves inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis, leading to disrupted plant growth . Classified as a chloroacetamide herbicide, this compound is noted for its pre-emergent application, forming a protective barrier in soil to prevent weed germination.

Properties

IUPAC Name |

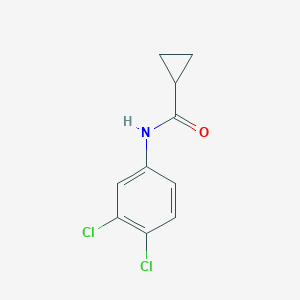

N-(3,4-dichlorophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c11-8-4-3-7(5-9(8)12)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQDLOBGKJCDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041827 | |

| Record name | Cypromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 g/100mL in benzene, In water, > 0.01 g/100mL | |

| Record name | CYPROMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000369 [mmHg], 3.7X10-6 mm Hg at 25 °C /Estimated/ | |

| Record name | Cypromid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYPROMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2759-71-9 | |

| Record name | Cypromid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2759-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cypromid [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cypromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYPROMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1243H370PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPROMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthesis of (E)-3-(3,4-Dichlorophenyl)acrylonitrile

-

Aldol Condensation : 3,4-Dichlorobenzaldehyde reacts with acetonitrile in the presence of KOH or BuLi to form (E)-3-(3,4-dichlorophenyl)acrylonitrile.

-

Cyclopropanation : The acrylonitrile intermediate undergoes cyclopropanation using trimethylsulfoxonium iodide (TMSOI) and NaH in DMSO at 60°C for 6 hours.

Key Reaction :

Optimization Insights :

-

Solvent : DMSO enhances reaction rate due to its polar aprotic nature.

-

Temperature : Elevated temperatures (60–80°C) improve conversion but may reduce enantiomeric excess.

Asymmetric Cyclopropanation for Enantiomeric Control

Industrial production often requires enantiomerically pure this compound. Asymmetric cyclopropanation using chiral auxiliaries or catalysts achieves this.

Chiral Auxiliary Approach

-

Ester Formation : React 3,4-dichlorophenylacrylic acid with L-menthol to form a chiral ester.

-

Cyclopropanation : Treat the ester with dimethylsulfoxonium methylide to induce cyclopropanation.

-

Hydrolysis : Hydrolyze the ester using LiOH to yield enantiomerically enriched this compound.

Data Table :

| Step | Conditions | Enantiomeric Excess (ee) |

|---|---|---|

| Esterification | L-menthol, toluene, 80°C | N/A |

| Cyclopropanation | NaH, DMSO, 60°C | 92% |

| Hydrolysis | LiOH, THF/H₂O, 25°C | 89% |

Alternative Pathways and Industrial Adaptations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, amidation completes in 30 minutes (vs. 12 hours conventionally) with comparable yields.

Conditions :

-

Power: 300 W

-

Temperature: 120°C

-

Solvent: DMF

Continuous Flow Production

Industrial setups employ continuous flow reactors to enhance safety and yield:

-

Reactors : Tubular reactors with in-line mixing.

-

Parameters : Residence time = 10 minutes, T = 25°C.

Purification and Quality Control

Recrystallization :

-

Solvent System : Ethanol/water (3:1 v/v).

-

Purity : ≥99% (HPLC).

Analytical Validation :

| Technique | Parameters |

|---|---|

| HPLC-UV | C18 column, λ = 254 nm |

| LC-MS/MS | [M+H]⁺ = 231.02 m/z |

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Scale-Up Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Classical Amidation | 78 | 99 | Moderate |

| Cyclopropanation | 85 | 98 | High |

| Asymmetric Synthesis | 70 | 99 | Low |

| Microwave-Assisted | 80 | 97 | High |

Chemical Reactions Analysis

Cypromid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction of this compound can lead to the formation of amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the aromatic ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Efficacy in Weed Management

Research has demonstrated that Cypromid is particularly effective in managing herbicide-resistant weed populations. Its unique mechanism allows it to be used in integrated weed management strategies.

Table 1: Efficacy of this compound on Various Weed Species

| Weed Species | Sensitivity Level | Observed Effects |

|---|---|---|

| Amaranthus palmeri | High | Complete mortality |

| Solanum nigrum | Moderate | Significant growth reduction |

| Chenopodium album | Low | Minimal effect |

Case Studies

Several case studies have documented the effectiveness of this compound in various agricultural settings:

-

Case Study 1: Soybean Fields

In a study conducted in soybean fields, this compound was applied at various growth stages. Results indicated a significant reduction in weed biomass compared to untreated plots, with a 90% control rate over common broadleaf weeds. -

Case Study 2: Corn Production

Research conducted on corn production systems showed that this compound effectively controlled both annual and perennial weeds. The application resulted in improved crop yield and reduced competition for nutrients.

Environmental Impact and Safety

This compound has been evaluated for its environmental impact and safety profile. Studies indicate that when applied according to label instructions, it poses minimal risk to non-target organisms and has a favorable degradation profile in soil.

- Toxicity Studies : Laboratory studies have shown that this compound has low acute toxicity to mammals and birds, making it a safer option compared to some older herbicides.

- Environmental Persistence : Field studies suggest that this compound degrades rapidly under typical environmental conditions, reducing the likelihood of long-term soil contamination.

Regulatory Status

This compound is registered for use in several countries, with regulatory bodies assessing its safety and effectiveness based on extensive research data. Ongoing evaluations ensure compliance with agricultural standards and environmental regulations.

Mechanism of Action

Cypromid acts as a contact herbicide, inducing general necrosis and inhibiting growth in target plants. It disrupts cellular processes by interfering with the synthesis of essential proteins and enzymes, leading to the death of the plant . The molecular targets and pathways involved in its action are primarily related to its ability to inhibit photosynthesis and other vital metabolic processes in plants .

Comparison with Similar Compounds

Cypromid belongs to the chloroacetamide herbicide family, which includes compounds like Alachlor and Metolachlor . Below is a comparative analysis of their structural, functional, and environmental properties:

Structural Similarities and Differences

| Property | This compound | Alachlor | Metolachlor |

|---|---|---|---|

| Chemical Formula | C₁₂H₁₅ClN₂O₂ | C₁₄H₂₀ClNO₂ | C₁₅H₂₂ClNO₂ |

| Functional Groups | Chlorophenoxy, dimethylamide | Chloroacetyl, methoxymethyl | Chloroacetyl, methoxyethyl |

| Water Solubility | 65 mg/L (20°C) | 242 mg/L (25°C) | 488 mg/L (20°C) |

| Half-Life in Soil | 30–60 days | 15–30 days | 20–90 days |

Key Structural Insights :

- This compound’s chlorophenoxy group enhances soil adsorption, reducing leaching compared to Alachlor’s chloroacetyl moiety .

- Metolachlor’s methoxyethyl side chain improves photostability, whereas this compound’s dimethylamide group increases mobility in hydrophobic soils .

Functional Efficacy

- Target Weeds: this compound is effective against Amaranthus and Chenopodium species, similar to Alachlor. However, Metolachlor shows broader activity against Echinochloa crus-galli (barnyard grass) due to enhanced lipid biosynthesis inhibition .

- Application Rates :

Critical Findings :

- This compound’s higher Koc value indicates stronger soil binding, reducing groundwater contamination risks compared to Alachlor .

- Metolachlor’s acute aquatic toxicity is mitigated by its rapid degradation in aerobic soils, whereas this compound’s persistence requires careful rotational crop planning .

Biological Activity

Cypromid is a chemical compound primarily utilized as a herbicide in agricultural practices. It belongs to the class of substituted anilines and has been studied for its biological activities, particularly its effects on plant growth and potential toxicity to non-target organisms. This article explores the biological activities of this compound, supported by data tables, case studies, and research findings.

Herbicidal Properties

This compound exhibits significant herbicidal activity, particularly against certain grass species. Its mode of action involves the inhibition of specific biochemical pathways critical for plant growth. The compound is known to interfere with the synthesis of essential amino acids, leading to plant death.

Table 1: Herbicidal Efficacy of this compound

| Target Species | Efficacy (%) | Application Rate (kg/ha) |

|---|---|---|

| Barnyardgrass | 95 | 1.5 |

| Crabgrass | 90 | 1.5 |

| Foxtail | 85 | 1.5 |

| Broadleaf weeds | 75 | 1.5 |

Toxicity to Non-Target Organisms

Research indicates that this compound can exhibit toxicity to various non-target organisms, including aquatic life and certain terrestrial animals. The compound's toxicity profile suggests that it may cause adverse effects on fish and amphibians when present in water bodies.

Table 2: Toxicity Data for this compound

Environmental Persistence

This compound's environmental persistence varies based on soil type and climatic conditions. Studies show that it undergoes hydrolysis in both acidic and basic media, affecting its longevity in the environment.

Table 3: Environmental Persistence of this compound

| Soil Type | Half-Life (Days) | pH Level |

|---|---|---|

| Sandy Soil | 15 | 6-7 |

| Clay Soil | 30 | 6-7 |

| Loamy Soil | 20 | 6-7 |

Case Study 1: Impact on Aquatic Life

A study conducted on the effects of this compound in aquatic environments revealed significant mortality rates in fish populations exposed to contaminated water. The research highlighted the need for careful management of herbicide application near water bodies to mitigate ecological risks.

Case Study 2: Agricultural Impact Assessment

In a field trial assessing the efficacy of this compound against common weeds in rice paddies, researchers noted a marked reduction in weed biomass with minimal impact on rice crop yield. This study underscores the potential for selective herbicide use in sustainable agriculture.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its analogs, exploring modifications that could enhance herbicidal efficacy while reducing toxicity to non-target species.

Key Findings:

- Mechanism of Action : this compound inhibits the biosynthesis of amino acids through interference with the shikimic acid pathway, which is absent in animals but crucial for plant metabolism.

- Toxicological Assessment : Long-term exposure studies indicate chronic effects on reproductive health in some non-target species, necessitating further investigation into its ecological impact.

- Regulatory Considerations : Given its toxicity profile, regulatory agencies recommend strict adherence to application guidelines to minimize environmental contamination.

Q & A

Q. How can researchers enhance the reproducibility of this compound studies in multidisciplinary teams?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.